molecular formula C14H16N2O3 B2840734 N-(4-Cyanooxan-4-yl)-2-(3-hydroxyphenyl)acetamide CAS No. 2176337-94-1

N-(4-Cyanooxan-4-yl)-2-(3-hydroxyphenyl)acetamide

Cat. No. B2840734
CAS RN: 2176337-94-1
M. Wt: 260.293
InChI Key: HJJCIZCYZQFVBG-UHFFFAOYSA-N
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Description

N-(4-Cyanooxan-4-yl)-2-(3-hydroxyphenyl)acetamide, commonly known as COA-Cl, is a chemical compound with potential applications in scientific research. It is a member of the family of oxanilide compounds, which have been studied extensively for their biological activities. COA-Cl has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of COA-Cl is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. Specifically, COA-Cl has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is upregulated in inflammatory conditions and many types of cancer.
Biochemical and Physiological Effects
COA-Cl has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include:
- Anti-inflammatory effects: COA-Cl has been shown to reduce inflammation in a variety of animal models of inflammation, including acute lung injury, rheumatoid arthritis, and colitis.
- Antitumor effects: COA-Cl has been shown to inhibit the growth of several types of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and colon cancer.
- Antiplatelet effects: COA-Cl has been shown to inhibit platelet aggregation, which could be useful in the prevention of thrombotic events.
- Antioxidant effects: COA-Cl has been shown to have antioxidant activity, which could be useful in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

COA-Cl has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have a variety of biological activities that make it a useful tool for studying inflammation, cancer, and other conditions. However, there are also some limitations to its use. For example, COA-Cl is not very soluble in water, which can make it difficult to use in certain experimental setups. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several areas of research that could benefit from further investigation of COA-Cl. These include:
- Further studies of its anti-inflammatory effects in different animal models and in humans
- Studies of its potential as a cancer therapy, including investigations of its mechanisms of action and its efficacy in different types of cancer
- Studies of its potential as a therapy for other conditions, such as cardiovascular disease and neurodegenerative disorders
- Investigations of its safety and toxicity in humans, including studies of its pharmacokinetics and pharmacodynamics
Conclusion
COA-Cl is a promising compound with a variety of potential applications in scientific research. Its anti-inflammatory and antitumor effects make it a useful tool for studying these conditions, and its antioxidant and antiplatelet effects could have applications in the prevention of other diseases. Further research is needed to fully understand its mechanisms of action and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of COA-Cl is a multi-step process that involves the reaction of 4-cyanooxan-4-yl chloride with 3-hydroxyacetanilide. The reaction is typically carried out in the presence of a strong base, such as potassium carbonate or sodium hydroxide, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using a variety of techniques, including column chromatography and recrystallization.

Scientific Research Applications

COA-Cl has been the subject of several scientific studies, with researchers investigating its potential as a therapeutic agent for a variety of conditions. One study found that COA-Cl had anti-inflammatory effects in a mouse model of acute lung injury, suggesting that it could be useful in the treatment of inflammatory conditions. Another study showed that COA-Cl had antitumor effects in a mouse model of breast cancer, indicating that it could be a potential candidate for cancer therapy.

properties

IUPAC Name

N-(4-cyanooxan-4-yl)-2-(3-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c15-10-14(4-6-19-7-5-14)16-13(18)9-11-2-1-3-12(17)8-11/h1-3,8,17H,4-7,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJCIZCYZQFVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)CC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyanooxan-4-yl)-2-(3-hydroxyphenyl)acetamide

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